molecular formula C23H25N3O4 B13366401 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B13366401
M. Wt: 407.5 g/mol
InChI Key: BDLAANOCWXCPMW-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety and a naphthyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which is then subjected to various reactions to introduce the naphthyridine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as changes in cellular metabolism or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide is unique due to its combination of the indene and naphthyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-5-26-12-17(21(27)15-8-6-13(2)24-22(15)26)23(28)25-18-9-7-14-10-19(29-3)20(30-4)11-16(14)18/h6,8,10-12,18H,5,7,9H2,1-4H3,(H,25,28)

InChI Key

BDLAANOCWXCPMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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